molecular formula C9H13ClN2O2S B14231813 N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide CAS No. 824936-78-9

N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide

Cat. No.: B14231813
CAS No.: 824936-78-9
M. Wt: 248.73 g/mol
InChI Key: XPPIISNCCJKMSN-UHFFFAOYSA-N
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Description

N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of 2-chloro-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1-Aminoethyl)phenyl]methanesulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Sulfanilamide: A simpler sulfonamide without the aminoethyl and chlorophenyl groups, commonly used as an antibiotic.

    Sulfamethoxazole: A sulfonamide antibiotic with a different substitution pattern, widely used in combination with trimethoprim.

Uniqueness

N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide is unique due to the presence of both the aminoethyl and chlorophenyl groups. These functional groups can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

CAS No.

824936-78-9

Molecular Formula

C9H13ClN2O2S

Molecular Weight

248.73 g/mol

IUPAC Name

N-[4-(1-aminoethyl)-2-chlorophenyl]methanesulfonamide

InChI

InChI=1S/C9H13ClN2O2S/c1-6(11)7-3-4-9(8(10)5-7)12-15(2,13)14/h3-6,12H,11H2,1-2H3

InChI Key

XPPIISNCCJKMSN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)NS(=O)(=O)C)Cl)N

Origin of Product

United States

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